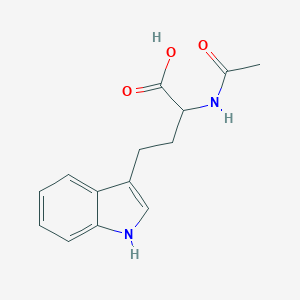

N-Acetyl-D,L-homotryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of homotryptophan and its derivatives, including N-Acetyl-D,L-homotryptophan, involves complex organic reactions. For instance, d-Homotryptophan and its sulfur analogue have been synthesized through Sonogashira coupling, followed by reduction and oxidation processes (Goswami et al., 2012). Additionally, synthesis methods have been developed for tryptophan-containing peptides using Nα-t-Butyloxycarbonyl-Ni-formyltryptophan to improve resistance against oxidation (Ohno et al., 1973).

Molecular Structure Analysis

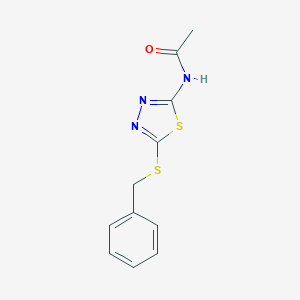

The molecular structure of this compound includes an acetyl group attached to the nitrogen atom of the tryptophan molecule. This modification impacts the molecule's electronic structure and behavior in chemical reactions. For example, modifications at the indole ring of tryptophan derivatives, such as acetylation, influence their nucleophilic activity and reactivity in Friedel-Crafts reactions (Ohki & Nagasaka, 1971).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its acetyl group and the presence of the indole ring. For instance, dimethylallyltryptophan synthase catalyzes the alkylation of L-tryptophan, demonstrating the role of tryptophan derivatives in biosynthetic pathways (Gebler et al., 1992).

Scientific Research Applications

Enzymatic Activity and Brain Function

Research on cerebral tryptophan-2,3-dioxygenase (pyrrolase) in rat brain suggests the involvement of N-acetyl-D,L-homotryptophan in enzymatic processes linked to brain function. Tryptophan derivatives, including N-acetyl-5-methoxytryptamine (or melatonin), demonstrate significant enzymatic activity in brain and pineal gland homogenates, highlighting the potential role of this compound in neurochemistry (E. Gal, 1974).

Chemical Synthesis and Analogues

The synthesis of optically active homotryptophan and its analogues provides insight into the versatility and potential applications of this compound in chemical synthesis. This research demonstrates the feasibility of creating various forms of homotryptophan, which can be pivotal in studying protein structure and function (Koushik Goswami et al., 2012).

Spectroscopy in Protein Analysis

Vibrational spectroscopy techniques have been employed to study protein and DNA structure, hydration, and binding of biomolecules. This compound, as part of the amino acid tryptophan, plays a role in these studies, helping to understand the structure and function of proteins and DNA (K. Jalkanen et al., 2006).

Biochemical Enzyme Inhibition

This compound is referenced in studies on enzyme inhibition, particularly in relation to α-chymotrypsin. These studies provide insights into the biochemical properties and potential applications of this compound in pharmaceuticals and enzyme-related research (J. B. Jones et al., 1974).

Glucose Homeostasis and Enzyme Kinetics

The role of this compound in glucose homeostasis is studied through its interactions with enzymes like glucokinase. This research demonstrates the potential relevance of this compound in metabolic processes and diabetes research (B. Zelent et al., 2008).

Chemical Modification in Peptides and Proteins

This compound is involved in the study of enzymes like L-tryptophan 2',3'-oxidase, which catalyzes the alpha,beta-dehydrogenation of L-tryptophan derivatives. This highlights its potential application in the chemical modification of tryptophanyl side chains in peptides and proteins (R. Genet et al., 1994).

Protein Therapeutics and Stability

This compound is studied for its role in stabilizing protein therapeutics. Understanding its degradation pathways in drug formulations is crucial for ensuring the efficacy and safety of protein-based drugs (Kyle L Hogan et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-Acetyl-D,L-homotryptophan is a compound used in proteomics research . It has been identified as a potential neuroprotective agent . The primary target of this compound is the T-cell Cβ-FG loop , which plays a crucial role in T-cell signaling .

Mode of Action

This compound interacts with its target, the T-cell Cβ-FG loop, altering T-cell signaling . This interaction is believed to modulate the immune response, although the exact mechanism is still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to immune response modulation. By interacting with the T-cell Cβ-FG loop, this compound can influence the direction and intensity of the immune reaction . This includes processes such as T-cell proliferation, differentiation, macrophage activation, and B-cell isotype switching .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its neuroprotective potential . It has been shown to be neuroprotective in NSC-34 motor neuron-like cells and/or primary motor neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action could be affected by the solvent environment.

properties

IUPAC Name |

2-acetamido-4-(1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVGIHUGMJIKMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370639 |

Source

|

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205813-00-9 |

Source

|

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)